molecular formula C13H9F4IN2O2 B1436658 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1150560-54-5

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1436658
M. Wt: 428.12 g/mol
InChI Key: TZBUKGISILNJCR-UHFFFAOYSA-N
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Patent
US09382214B2

Procedure details

To a reactor was charged 1-(2-fluoro-6-trifluoromethyl-benzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione 1b (20.0 kg), 2-fluoro-3-methoxyphenylboronic acid (8.7 kg), and acetone (60 L). The mixture was agitated and cooled to 15° C. and a potassium hydroxide/water solution (10.8 kg/64 L) was charged. The reactor contents were degassed for 30 min, then tri-t-butylphosphonium tetrafluoroborate (142 g) was added to the reactor and the contents mixed at 45° C. for 20 min. Palladium (II) acetate (52 g) was charged to the reactor and the contents were mixed at 55° C. The reaction mixture was stirred until the reaction was complete. Acetic acid (5.6 kg) was charged to the reactor over 1 hr, then the mixture was stirred at 55° C. for 30 min. The reactor contents were cooled to 25° C. over 2 hr. The solid was collected by centrifugation and the cake washed with water (40 L) followed by methanol (80 L). The solid was dried in a vacuum oven at 50° C. until the loss-on-drying was less than 1% to provide 5-(2-fluoro-3-methoxy-phenyl)-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione 1c (16.6 kg, 83% molar yield) as an off-white solid. LCMS (ESI) m/z 427.1 (MH+).
Quantity
8.7 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[C:3]=1[CH2:4][N:5]1[C:10]([CH3:11])=[C:9](I)[C:8](=[O:13])[NH:7][C:6]1=[O:14].[F:23][C:24]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[CH:26][C:25]=1B(O)O.[OH-].[K+].O>CC(C)=O>[F:23][C:24]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[CH:26][C:25]=1[C:9]1[C:8](=[O:13])[NH:7][C:6](=[O:14])[N:5]([CH2:4][C:3]2[C:15]([C:19]([F:22])([F:21])[F:20])=[CH:16][CH:17]=[CH:18][C:2]=2[F:1])[C:10]=1[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
FC1=C(CN2C(NC(C(=C2C)I)=O)=O)C(=CC=C1)C(F)(F)F
Name
Quantity
8.7 kg
Type
reactant
Smiles
FC1=C(C=CC=C1OC)B(O)O
Name
Quantity
60 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
64 L
Type
reactant
Smiles
[OH-].[K+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor contents were degassed for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
tri-t-butylphosphonium tetrafluoroborate (142 g) was added to the reactor
ADDITION
Type
ADDITION
Details
the contents mixed at 45° C. for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Palladium (II) acetate (52 g) was charged to the reactor
ADDITION
Type
ADDITION
Details
the contents were mixed at 55° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred until the reaction
ADDITION
Type
ADDITION
Details
Acetic acid (5.6 kg) was charged to the reactor over 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to 25° C. over 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was collected by centrifugation
WASH
Type
WASH
Details
the cake washed with water (40 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. until the loss-on-drying

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)C=1C(NC(N(C1C)CC1=C(C=CC=C1C(F)(F)F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 kg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.